2-Methyl-6-propylbenzoyl chloride
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Overview
Description
2-Methyl-6-propylbenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by a benzene ring substituted with a methyl group at the second position and a propyl group at the sixth position, with a carbonyl chloride (C=OCl) functional group attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2-methyl-6-propylbenzoic acid is reacted with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propylbenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the benzoyl chloride can be substituted with other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like water, alcohols, and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Methyl-6-propylbenzoic acid
Reduction: 2-Methyl-6-propylbenzyl alcohol or amine derivatives
Substitution: Various substituted benzoyl chlorides or esters
Scientific Research Applications
2-Methyl-6-propylbenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-6-propylbenzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to other molecules. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Benzoyl chloride
4-Methylbenzoyl chloride
3-Propylbenzoyl chloride
2-Methylbenzoyl chloride
6-Propylbenzoyl chloride
Properties
CAS No. |
535961-75-2 |
---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-methyl-6-propylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-3-5-9-7-4-6-8(2)10(9)11(12)13/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
MYQBVBNOJORERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC(=C1C(=O)Cl)C |
Origin of Product |
United States |
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